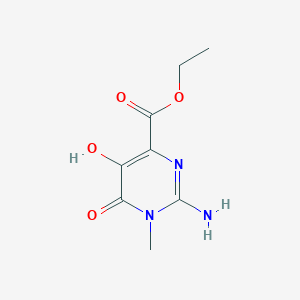

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Description

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a pyrimidine derivative with a substituted dihydropyrimidinone core. This compound features an ethyl ester group at position 4, an amino group at position 2, a hydroxyl group at position 5, and a methyl substituent at position 1. Its structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing integrase inhibitors like Raltegravir, an antiretroviral drug for HIV treatment . The compound’s reactivity and hydrogen-bonding capacity (due to amino and hydroxyl groups) make it a versatile scaffold for derivatization.

Propriétés

IUPAC Name |

ethyl 2-amino-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-7(14)4-5(12)6(13)11(2)8(9)10-4/h12H,3H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLCUCXNMOHTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C(=N1)N)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724165 | |

| Record name | Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729608-50-8 | |

| Record name | Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ethyl 2-amino-5-oxo-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

Reduction: Formation of ethyl 2-amino-5-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyrimidine-4-carboxylate.

Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Applications De Recherche Scientifique

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

a. Methyl 2-[2-(Benzyloxycarbonylamino)propan-2-yl]-5-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylate

- Key Differences: This analogue replaces the ethyl ester with a methyl ester and introduces a benzyloxycarbonylamino-propan-2-yl substituent at position 2.

- The bulky substituent at position 2 may influence binding affinity in drug-target interactions .

- Application : Intermediate in Raltegravir synthesis; structural modifications optimize pharmacokinetics .

b. Ethyl 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,3,6-Trihydropyrimidine-5-Carboxylate

- Key Differences: Lacks the amino and hydroxyl groups but includes a 4-methoxyphenyl substituent at position 4.

- Impact : The absence of polar groups reduces hydrogen-bonding capacity, affecting solubility and biological activity. The methoxyphenyl group introduces aromaticity, which may enhance π-π stacking in crystal structures .

- Application : Studied for its crystallographic properties rather than therapeutic use .

a. 2-Methyl-1,6-Dihydropyrimidine-4-Carboxylate

- Key Differences: Missing amino and hydroxyl groups; simpler substitution pattern.

- Impact : Reduced polarity compared to the target compound, making it less suitable for aqueous biological systems.

- Application : Intermediate in ectoine biosynthesis, a microbial stress protectant .

Pyrimidine and Pyrazole Hybrids

a. Ethyl 5-Amino-1-(4,5-Dimethyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)-1H-Pyrazole-4-Carboxylate

- Key Differences : Integrates a pyrazole ring at position 1 of the pyrimidine core, with dimethyl and oxo groups.

- Impact : The hybrid structure may confer dual binding modes in enzyme inhibition. The pyrazole moiety introduces additional nitrogen atoms for coordination .

- Application : Explored for antimicrobial or anticancer activity due to heterocyclic diversity .

b. Ethyl 2-(2-Amino-6-Oxo-1,6-Dihydropyrimidin-5-yl)Acetate

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is synthesized via alkylation reactions using dimethyl sulfate and magnesium methoxide, similar to methods described for methyl ester analogues .

- Structural Insights: X-ray crystallography reveals that the pyrimidinone ring is planar, stabilized by intramolecular O–H···O hydrogen bonds. The ethyl ester contributes to crystal packing via van der Waals interactions .

- Biological Relevance: The amino and hydroxyl groups are critical for hydrogen bonding with HIV integrase, as seen in Raltegravir derivatives. Analogues lacking these groups show reduced activity .

Activité Biologique

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles.

- Molecular Formula: C₉H₁₄N₂O₄

- Molecular Weight: 214.22 g/mol

- IUPAC Name: Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Research indicates that Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate exhibits multiple mechanisms of action:

- Antiviral Activity : The compound has been shown to inhibit viral replication effectively. In studies involving influenza viruses, it demonstrated a significant reduction in viral load in infected models, indicating a direct antiviral effect .

- Anticancer Properties : Ethyl 2-amino derivatives have been linked to the inhibition of cell proliferation in various cancer cell lines. Notably, it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Enzyme Inhibition : The compound functions as an inhibitor of specific enzymes involved in cellular processes related to cancer and viral replication. Its ability to inhibit matrix metalloproteinases (MMPs) has been particularly noted, which are crucial in tumor metastasis .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral properties of Ethyl 2-amino derivatives against various strains of influenza A. The compound not only inhibited viral replication but also showed no significant toxicity to host cells at effective concentrations. This study highlighted its potential as a therapeutic agent for treating influenza infections .

- Cancer Cell Selectivity : In a separate investigation on breast cancer models, Ethyl 2-amino derivatives were found to induce apoptosis selectively in cancer cells while exhibiting minimal effects on non-cancerous cells. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death in tumor cells .

Safety Profile

The safety profile of Ethyl 2-amino-5-hydroxy compounds has been assessed through various preclinical studies. Key findings include:

- Low Toxicity : In vivo studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

- Cardiac Safety : The compound did not exhibit any significant inhibition of the hERG channel, which is critical for cardiac repolarization, suggesting a low risk for cardiotoxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate?

- Methodology : The compound is synthesized via methylation of a precursor (methyl 2-(2-(benzyloxycarbonyl)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate) using dimethyl sulfate in dimethyl sulfoxide (DMSO) with magnesium methoxide as a catalyst. The reaction is conducted at 70°C for 8 hours, followed by acid quenching and purification via flash chromatography to isolate the product and byproducts .

- Characterization : Thin-layer chromatography (TLC) is used to monitor reaction progress, and nuclear magnetic resonance (NMR) spectroscopy confirms structural assignments .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H and ¹³C NMR are employed to confirm the presence of functional groups (e.g., methyl, carboxylate) and hydrogen bonding networks. Free refinement of O–H and N–H protons in NMR helps resolve dynamic exchange processes .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines molecular geometry, hydrogen-bonding interactions, and crystal packing. Planarity of the pyrimidinone ring and dihedral angles between aromatic systems are quantified .

Q. How is X-ray crystallography applied to resolve the compound’s molecular structure?

- Procedure : Crystals are grown via slow evaporation of methanol solutions. Data collection uses Cu Kα radiation, and structures are solved via direct methods (SHELXS) and refined with SHELXL. Hydrogen atoms are treated with riding models, while O/N-bound H atoms are refined freely .

- Key Parameters : Monoclinic space group P2₁/c, with unit cell dimensions (e.g., a = 12.122 Å, b = 16.300 Å) and intermolecular O–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers address unexpected byproduct formation during synthesis?

- Root Cause Analysis : Competing methylation pathways (e.g., O- vs. N-methylation) may yield byproducts. TLC and HPLC-MS identify impurities, while flash chromatography separates products .

- Mitigation : Optimize reaction stoichiometry (e.g., dimethyl sulfate equivalents) and temperature. Magnesium methoxide’s catalytic efficiency in DMSO reduces side reactions .

Q. What strategies improve reaction yield and purity in multi-step syntheses?

- Process Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility and reaction homogeneity.

- Catalyst Screening : Magnesium methoxide’s basicity facilitates selective methylation. Alternative catalysts (e.g., K₂CO₃) may reduce byproducts .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Study : Discrepancies in hydrogen bonding assignments (NMR vs. SCXRD) arise from dynamic effects in solution. Cross-validation via variable-temperature NMR and SCXRD refinements clarifies static vs. dynamic hydrogen-bond networks .

- Supplementary Methods : IR spectroscopy verifies O–H stretching frequencies, while differential scanning calorimetry (DSC) correlates thermal stability with crystallographic packing .

Q. What role do hydrogen-bonding interactions play in the compound’s stability?

- Structural Insights : Intramolecular O–H···O bonds (2.70–2.85 Å) and intermolecular O–H···O networks (2.89 Å) stabilize the pyrimidinone ring’s planar conformation. Twisting of aromatic rings (dihedral angle = 118.9°) reduces steric strain .

- Thermal Analysis : Thermal gravimetric analysis (TGA) reveals decomposition temperatures correlated with hydrogen-bond strength. Loss of lattice water (if present) precedes molecular fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.